molecular formula C15H20N2O2 · HCl B1163277 4-acetoxy MET (hydrochloride)

4-acetoxy MET (hydrochloride)

Cat. No. B1163277
M. Wt: 296.8
InChI Key: ZAAYXHZDJJRJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetoxy MET (hydrochloride) is an analytical reference standard that is structurally categorized as a tryptamine. It is presumed to be an agonist at serotonin 5-HT receptors, functioning similarly to 4-hydroxy DMT. However, the physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolism of Psychoactive Phenethylamines

  • A study focused on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. This research can provide insights into the metabolic pathways and potential biotransformation processes for similar compounds like 4-acetoxy MET (Kanamori et al., 2002).

Chemical Synthesis and Modifications

  • Research on the facile synthesis of optically active homocysteine from methionine, which involves reactions with dichloroacetic acid in concentrated hydrochloric acid, might be relevant for understanding synthetic routes that could potentially apply to 4-acetoxy MET (Shiraiwa et al., 2000).

Effects of Solvents on Degradation

  • A study investigating the effects of different solvents on the degradation of 4-methacryloyloxy ethyl trimellitic acid (4-MET) could provide useful information on the stability and degradation mechanisms of chemically similar compounds (Fujita et al., 2007).

Electrochemical Applications

  • The electrochemical methoxylation of certain compounds, as studied in research on hydroxyproline derivatives, can be indicative of methods that might be applicable to the electrochemical manipulation of 4-acetoxy MET (Thaning & Wistrand, 1986).

Sonication Effects on Non-Radical Reactions

  • An investigation into the kinetics of pH-independent hydrolysis of certain compounds under ultrasonic irradiation might offer insights into the influence of sonication on the reactivity and stability of compounds similar to 4-acetoxy MET (Tuulmets et al., 2014).

Synthesis and Stereochemistry

  • Research on the synthesis and stereochemistry of diastereoisomeric compounds, including details on configurations and preferred conformations, could be relevant to the structural analysis and synthesis of 4-acetoxy MET (Casy & Jeffery, 1972).

properties

Molecular Formula

C15H20N2O2 · HCl

Molecular Weight

296.8

InChI

InChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H

InChI Key

ZAAYXHZDJJRJNV-UHFFFAOYSA-N

SMILES

CN(CC)CCC1=CNC2=C1C(OC(C)=O)=CC=C2.Cl

synonyms

4-AcO MET; Metacetin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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